molecular formula C17H10N2O8 B1244941 Aminopeptidase N Inhibitor

Aminopeptidase N Inhibitor

カタログ番号: B1244941
分子量: 370.3 g/mol
InChIキー: QZDDFQLIQRYMBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: アミノペプチダーゼN阻害剤は、酸化、還元、置換などのさまざまな化学反応を受ける可能性があります . たとえば、チオセミカルバゾンの合成には、酸触媒の存在下で、チオセミカルバジドとアルデヒドまたはケトンとの反応が含まれます .

一般的な試薬と条件: アミノペプチダーゼN阻害剤の合成に使用される一般的な試薬には、チオセミカルバジド、アセトアミドフェノン、塩酸や過塩素酸などのさまざまな酸が含まれます . 反応条件は、通常、最適な収率を確保するために、制御された温度とpHレベルを含みます .

主な生成物: これらの反応から生成される主な生成物は、多くの場合、アミノペプチダーゼNに対して高い特異性と効力を示すペプチド系阻害剤です .

4. 科学研究アプリケーション

アミノペプチダーゼN阻害剤は、幅広い科学研究アプリケーションを持っています。

化学: 化学では、これらの阻害剤は、酵素-基質相互作用を研究し、新しい触媒プロセスを開発するために使用されます .

生物学: 生物学的研究では、アミノペプチダーゼN阻害剤は、細胞シグナル伝達や免疫応答など、さまざまな細胞プロセスにおけるアミノペプチダーゼNの役割を調査するために使用されます .

医学: 医学では、これらの阻害剤は、癌細胞のアポトーシスを誘導し、治療抵抗性を克服することにより、癌の治療に有望であることが示されています . それらはまた、抗炎症特性と炎症性疾患の治療における潜在的な使用のために調査されています .

産業: 産業部門では、アミノペプチダーゼN阻害剤は、バイオペプチドやアミノ酸の生産、および食品産業におけるタンパク質加水分解物の脱苦味に用いられます .

科学的研究の応用

Cancer Therapy

Role in Tumor Progression
APN is implicated in promoting cancer cell proliferation and metastasis by facilitating the degradation of extracellular matrix components and modulating angiogenesis. Its activity has been linked to the amino acid deprivation response (AADR), which enhances tumor cell survival and resistance to therapies .

Inhibitors in Clinical Trials
Bestatin, a well-known APN inhibitor, has shown efficacy in clinical trials for treating various cancers, including acute myeloid leukemia and solid tumors. It works by inhibiting protein cleavage, leading to disrupted cellular protein turnover and subsequent apoptosis in malignant cells . Additionally, other small molecule inhibitors such as actinonin have demonstrated similar effects by targeting APN activity .

Case Studies

  • In studies involving prostate cancer models, selective peptide inhibitors designed through substrate profiling exhibited significant therapeutic effects both in vitro and in vivo , leading to reduced tumor growth .
  • The use of 68Ga-labeled NGR peptides has allowed for the imaging of APN-positive tumors, facilitating the assessment of treatment efficacy with APN-specific inhibitors like bestatin .

Overcoming Treatment Resistance

APN inhibitors have been shown to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms. For instance, inhibition of APN augments DR4-induced tumor cell death, providing a potential strategy to counteract resistance to TRAIL (TNF-related apoptosis-inducing ligand) therapy .

Anti-Angiogenic Properties

APN plays a crucial role in neoangiogenesis—the formation of new blood vessels from pre-existing ones—making it a target for anti-angiogenic therapies. Inhibitors like bestatin have demonstrated anti-angiogenic effects by blocking APN's enzymatic activity, thereby reducing tumor vascularization and growth .

Development of Novel Inhibitors

Recent research has focused on developing novel APN inhibitors using structure-based design approaches. Hydroxamic acid analogues have been identified as potent inhibitors with favorable pharmacological profiles, indicating their potential as lead compounds for anticancer drug development .

Broader Applications Beyond Cancer

While the primary focus has been on oncology, APN inhibitors may also have applications in treating inflammatory diseases due to their role in modulating immune responses. The enzyme's involvement in various biological processes suggests that targeting APN could provide therapeutic benefits across multiple disease states .

Summary Table: Key Findings on APN Inhibitors

Application AreaKey FindingsNotable Compounds
Cancer TherapyEffective against various cancers; disrupts protein turnover leading to apoptosisBestatin, Actinonin
Overcoming ResistanceEnhances efficacy of TRAIL therapy; promotes tumor cell deathDR4-ligand TRAIL
Anti-Angiogenic EffectsReduces vascularization; inhibits tumor growthBestatin
Novel Inhibitor DevelopmentHydroxamic acid analogues show promise as potent inhibitorsHydroxamic acids
Inflammatory DiseasesPotential therapeutic benefits due to immune modulationVarious candidates

類似化合物との比較

アミノペプチダーゼN阻害剤は、アミノペプチダーゼB、システイニルアミノペプチダーゼ、アラニンアミノペプチダーゼの阻害剤などの他の類似の化合物と比較することができます . これらの阻害剤はいくつかの構造的類似性を共有していますが、アミノペプチダーゼN阻害剤は、アミノペプチダーゼNの特定の活性部位を標的にできるという点でユニークであり、非常に選択的です .

類似化合物のリスト:

結論として、アミノペプチダーゼN阻害剤は、科学研究、医学、および産業においてさまざまな用途を持つ有望な化合物群を表しています。それらのユニークな作用機序と高い特異性により、さまざまな生理学的プロセスを研究および調節するための貴重なツールとなっています。

生物活性

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays critical roles in various biological processes, including tumor growth, immune response modulation, and cell signaling. The inhibition of APN has garnered significant attention in therapeutic research, particularly concerning cancer treatment and viral infections. This article provides a detailed overview of the biological activity of APN inhibitors, highlighting their mechanisms of action, case studies, and relevant research findings.

Overview of Aminopeptidase N

APN is primarily expressed on the surface of myeloid cells, including granulocytes and macrophages, as well as on various tumor cells. It is involved in the hydrolysis of bioactive peptides and is crucial for regulating physiological processes such as blood pressure and immune responses. The enzyme's role in tumor metastasis and angiogenesis has made it a target for cancer therapies .

APN inhibitors function by binding to the active site of the enzyme, thereby preventing substrate hydrolysis. This inhibition can lead to reduced tumor growth and metastasis by:

  • Blocking peptide processing : Inhibitors prevent the breakdown of peptides that promote angiogenesis and tumor cell proliferation.
  • Modulating immune responses : By inhibiting APN activity, these compounds can enhance the immune response against tumors .
  • Inhibiting viral entry : APN serves as a receptor for coronaviruses; thus, inhibitors can prevent viral entry into host cells by locking the enzyme in a conformation that does not allow binding to the virus .

Case Studies

  • Bestatin (Ubenimex) : Bestatin is an established APN inhibitor that has shown significant antitumor activity. In vitro studies demonstrated that it suppresses the growth of various cancer cell lines by directly inhibiting APN activity. It also enhances the efficacy of other anticancer agents when used in combination therapies .
  • Actinonin : This compound has been shown to inhibit APN effectively and reduce tumor growth in animal models. Studies indicated that actinonin not only inhibits APN but also affects its conformational dynamics, thereby blocking its interaction with substrates and other proteins involved in tumor progression .
  • ABS Derivatives : Recent research focused on amino-benzosuberone (ABS) derivatives revealed their high affinity for APN. These compounds were effective in preventing the binding of viral proteins to APN, demonstrating potential use in antiviral therapies alongside their antitumor properties .

Table 1: Summary of Aminopeptidase N Inhibitors and Their Biological Activities

InhibitorMechanism of ActionTarget DiseaseReference
BestatinInhibits peptide hydrolysis; enhances immune responseCancer
ActinoninPrevents substrate binding; alters enzyme dynamicsCancer
ABS DerivativesBlocks viral protein binding to APNViral infections

特性

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopeptidase N Inhibitor
Reactant of Route 2
Reactant of Route 2
Aminopeptidase N Inhibitor
Reactant of Route 3
Reactant of Route 3
Aminopeptidase N Inhibitor
Reactant of Route 4
Aminopeptidase N Inhibitor
Reactant of Route 5
Aminopeptidase N Inhibitor
Reactant of Route 6
Aminopeptidase N Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。